molecular formula C24H25NO4 B608969 Memogain CAS No. 224169-27-1

Memogain

Cat. No. B608969
M. Wt: 391.467
InChI Key: JKVNJTYHRABHIY-WXVUKLJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Memogain, also known as GLN-1062 or ALPHA-1062, is an inactive prodrug of galantamine . It was developed with the aim of increasing the brain bioavailability and reducing peripheral side effects of galantamine . Memogain is more lipophilic than galantamine, which facilitates its entry into the brain . Once in the brain, it is enzymatically cleaved to release the active drug, galantamine . It has been reported to improve cognition more strongly than comparable doses of galantamine in mice .


Synthesis Analysis

Memogain is a derivative of galantamine obtained by a one-step chemical modification of the parent drug . This modification almost completely abolishes the pharmacological activity of galantamine on its two major targets in the human body, nicotinic acetylcholine receptor (nAChR) and acetylcholinesterase (AChE) .


Molecular Structure Analysis

The molecular formula of Memogain is C24H25NO4 . Its exact mass is 391.18 and its molecular weight is 391.467 .


Chemical Reactions Analysis

Memogain is an inactive prodrug of galantamine . It is more lipophilic than galantamine, which allows it to easily enter the brain . Once in the brain, it is enzymatically cleaved to release the active drug, galantamine .


Physical And Chemical Properties Analysis

Memogain has a molecular formula of C24H25NO4 and a molecular weight of 391.46 . It is a solid substance and is soluble in DMSO at 100 mg/mL when ultrasonicated .

Scientific Research Applications

  • Improved Brain Bioavailability and Reduced Peripheral Side Effects : Gln-1062 (Memogain) is designed to enter the brain preferentially due to its lipophilic nature. Once in the brain, it is cleaved into active galantamine, potentially leading to fewer peripheral side effects and improved effectiveness compared to other cholinesterase inhibitors (Baakman et al., 2016).

  • Enhanced Cognitive Improvement with Fewer Gastrointestinal Side Effects : In animal models of drug-induced amnesia, Memogain has been shown to produce significantly greater cognitive improvement than galantamine, without the gastrointestinal side effects typical of unmodified drugs and other cholinesterase inhibitors (Maelicke et al., 2009).

  • Safety and Efficacy in Elderly Subjects : A study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of Gln-1062 in elderly subjects found that it was well tolerated and showed promising improvements in cognitive tests (Bakker et al., 2020).

  • Potential in Slowing Alzheimer's Disease Progression : Intranasal dosage of Memogain in a mouse model of Alzheimer's disease indicated improved behavioral symptoms and a significant reduction in amyloid-β plaque density in the brain (Bhattacharya et al., 2015).

  • Supra-bioavailable Nicotinic Enhancer : Memogain has been highlighted as a potential second-generation anti-dementia drug with combined symptomatic and disease-modifying properties. It has shown significantly increased bioavailability in the brain, reduced gastrointestinal side effects, and neuroprotective activity (Maelicke, 2009).

properties

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNJTYHRABHIY-WXVUKLJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Memogain

CAS RN

224169-27-1
Record name Galantamine benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
149
Citations
A Maelicke, A Hoeffle-Maas, J Ludwig, A Maus… - Journal of molecular …, 2010 - Springer
… In animal models of drug-induced amnesia, Memogain produced several … Memogain was administered instead of galantamine. Based on these and other preclinical data, Memogain …
Number of citations: 82 link.springer.com
S Bhattacharya, A Maelicke… - Journal of Alzheimer's …, 2015 - content.iospress.com
… In this study, we analyzed acute effects of Memogain treatment on fear conditioning in the … of Memogain to 5XFAD mice. We show that nasally administered Memogain efficiently elicits …
Number of citations: 47 content.iospress.com
A Maelicke - Alzheimer's & Dementia, 2011 - Wiley Online Library
… , Memogain was up to 5-times more potent than galantamine in compensating scopolamine-induced amnesia. Chronic treatment with Memogain … data, we expect Memogain® to …
AC Baakman, E Klaassen, D Kay… - Alzheimer's & …, 2014 - Wiley Online Library
… Memogain is a prodrug of galantamine that preferentially enters the … : Memogain nasal spray 5.5mg and 11mg was well tolerated. A difference between Memogain 5.5mg and Memogain …
D Van Kampen, A Maelicke… - Alzheimer's & …, 2018 - Wiley Online Library
Background Memogain®(GLN-1062) is a novel pro-drug of the cholinesterase inhibitor, galantamine, currently used for the treatment of mild to moderate Alzheimer's disease. …
A Maelicke - Alzheimer's & Dementia, 2009 - Wiley Online Library
… In animal models of dementia, Memogain produced several fold … Memogain was administered instead of galantamine. Conclusions: Should the advantageous properties of Memogain …
N Clayton, M Oremus, JE Tarride… - Alzheimer's & Dementia, 2009 - researchgate.net
… In animal models of dementia, Memogain produced several fold … Memogain was administered instead of galantamine. Conclusions: Should the advantageous properties of Memogain …
Number of citations: 4 www.researchgate.net
AM Patil - 2012 - repositum.tuwien.at
… We have tried a series of acids to form a salt with memogain. Memogain gluconate was selected from the library of salts as the most promising salt of Memogain. The physical, chemical …
Number of citations: 0 repositum.tuwien.at
J Czerkowicz, W Chen, A Cameron… - Alzheimer's & …, 2018 - Wiley Online Library
… Four weeks following saporin lesioning, animals were treated with Memogain or its vehicle for … in those animals treated with Memogain. Conclusions: Memogain could represent a novel …
NR Barbosa, MAS Gama, FCF Lopes… - Alzheimer's & …, 2009 - Wiley Online Library
… In animal models of dementia, Memogain produced several fold … Memogain was administered instead of galantamine. Conclusions: Should the advantageous properties of Memogain …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.